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Isopropyl phenylacetate

Thermal stability Flavor encapsulation Extrusion processing

Isopropyl phenylacetate (IPP) is a phenylacetic acid ester with the molecular formula C₁₁H₁₄O₂, recognized as a flavor and fragrance agent under FEMA 2956 and JECFA No. 1011.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 4861-85-2
Cat. No. B1583399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl phenylacetate
CAS4861-85-2
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CC1=CC=CC=C1
InChIInChI=1S/C11H14O2/c1-9(2)13-11(12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
InChIKeySSMBXPJYHMZLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68.9° F (NTP, 1992)
Insoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Phenylacetate (CAS 4861-85-2): Procurement-Relevant Physicochemical and Sensory Baseline


Isopropyl phenylacetate (IPP) is a phenylacetic acid ester with the molecular formula C₁₁H₁₄O₂, recognized as a flavor and fragrance agent under FEMA 2956 and JECFA No. 1011 [1]. Physicochemical characterization reports a boiling point of 238–253 °C, a density of 1.001 g/mL at 25 °C, and an estimated LogP of approximately 2.85, indicating moderate hydrophobicity and low water solubility [1]. Sensory evaluation describes a winey-honey, sweet, powdery floral-rose odor profile, with a taste detection threshold near 20 ppm [2]. Unlike lower-molecular-weight analogs such as methyl or ethyl phenylacetate, IPP's isopropyl ester moiety confers quantifiably different volatility and phase-partitioning characteristics that are directly relevant to industrial formulation and procurement.

Why Generic Substitution Fails: Quantifiable Volatility, Sensory Threshold, and LogP Gaps Among Phenylacetate Esters


Despite sharing a phenylacetate core, isopropyl phenylacetate (IPP) cannot be freely substituted by its closest analogs—including methyl phenylacetate (MePA), ethyl phenylacetate (EtPA), isobutyl phenylacetate (IBuPA), phenethyl acetate (PEA), or benzyl acetate (BA)—in flavor, fragrance, or industrial applications. Measurable gaps in boiling point (IPP: 238–253 °C vs. range of 206–253 °C across analogs ), vapor pressure (IPP: ~0.04 mmHg vs. 0.09–0.17 mmHg for MePA/EtPA ), taste detection threshold (IPP: 20 ppm vs. 0.07–30 ppm for EtPA/MePA [1]), and LogP (IPP: 2.85 vs. 1.96–2.57 for MePA/EtPA/BA ) directly impact thermal processing stability, fragrance substantivity, flavor release kinetics, and oil-phase compatibility. Furthermore, FEMA GRAS usage limits in key food categories differ by factors of 4× or more, meaning that a direct weight-for-weight substitution without reformulation risks sensory imbalance, regulatory non-compliance, and cost-in-use inefficiency. The following quantitative evidence details these precise differentiation dimensions.

Isopropyl Phenylacetate (4861-85-2): Quantified Differentiation Evidence vs. Closest Analogs for Scientific and Procurement Decisions


Higher Boiling Point: IPP (238–253 °C) vs. Methyl Phenylacetate (218 °C) and Ethyl Phenylacetate (229 °C) — Thermal Processing Advantage

Isopropyl phenylacetate exhibits an experimentally determined boiling point range of 238–253 °C at 760 mmHg [1], which is 20–35 °C higher than methyl phenylacetate (218 °C) and 9–24 °C higher than ethyl phenylacetate (229 °C) . Isobutyl phenylacetate (IBuPA) shares a similarly high boiling point (253 °C), but its significantly lower vapor pressure already distinguishes it (see Evidence Item 2). For procurement decisions, the 20–35 °C elevation over MePA directly translates to reduced evaporative loss during high-temperature unit operations such as sugar confectionery cooking (145–155 °C), spray-drying encapsulation inlet temperatures (160–200 °C), and extrusion processing.

Thermal stability Flavor encapsulation Extrusion processing

Vapor Pressure Differential: IPP (~0.044 mmHg) Is 2.9–3.4× Lower than Methyl and Ethyl Phenylacetate — Extended Fragrance Longevity

At 25 °C, the estimated vapor pressure of isopropyl phenylacetate is approximately 0.044 mmHg , which is 2.9-fold lower than methyl phenylacetate (0.129 mmHg at 25 °C) and 2.1-fold lower than ethyl phenylacetate (estimated 0.091 mmHg at 25 °C) [1]. This lower volatility profile positions IPP as a longer-lasting middle-to-base note material in fragrance compositions, compared to the more volatile and top-note-dominant EtPA and MePA. Isobutyl phenylacetate exhibits an even lower vapor pressure (0.013 mmHg at 20 °C), but its distinct cocoa-amber odor profile (vs. IPP's winey-honey-floral profile) represents a sensory rather than volatility trade-off.

Volatility control Fragrance substantivity Controlled release

Taste Detection Threshold: IPP at 20 ppm vs. Methyl Phenylacetate (30 ppm) and Ethyl Phenylacetate (0.073 ppm) — Intermediate Sensory Potency for Controlled Flavor Modulation

Isopropyl phenylacetate has a taste detection threshold of 20 ppm, characterized by honey, musty, and powdery floral-rosy notes [1]. This threshold is 1.5-fold lower (i.e., IPP is more potent) than methyl phenylacetate's 30 ppm threshold (floral, fruity, honey, waxy) , but approximately 274-fold higher (i.e., IPP is far less potent) than ethyl phenylacetate's sensory detection threshold of 73 µg/L (0.073 ppm) in aqueous wine [2]. This intermediate potency places IPP in a unique formulation window: it is not so potent that it risks overpowering delicate flavor profiles at low dosages (a risk with EtPA), yet it is sufficiently impactful to be cost-effective at lower usage rates than MePA.

Sensory threshold Flavor potency calibration Dosage optimization

LogP Differential: IPP (2.85) Is 0.55–0.88 Log Units More Hydrophobic than Ethyl and Methyl Phenylacetate — Oil-Phase Formulation Compatibility

The ACD/LogP of isopropyl phenylacetate is 2.85 , which is 0.88 log units higher than methyl phenylacetate (LogP 1.97) , 0.55 units higher than ethyl phenylacetate (LogP ~2.30) [1], and 0.89 units higher than benzyl acetate (LogP ~1.96). In class-level terms, the isopropyl ester consistently provides higher LogP than the corresponding methyl, ethyl, or benzyl esters of phenylacetic acid. This increased hydrophobicity translates to approximately 7.6× greater partitioning into the octanol phase versus methyl phenylacetate, favoring solubility and stability in oil-continuous formulations such as lipophilic cosmetic bases, fragrance oils, and lipid-based food flavor carriers.

Partition coefficient Oil-based formulation Cosmetic excipient selection

FEMA GRAS Use Level in Baked Goods: IPP Requires 4× Lower Dosage than Methyl Phenylacetate (3.0 ppm vs. 12.0 ppm) — Cost-in-Use Differentiation

Within the FEMA GRAS framework, the average usual use level for isopropyl phenylacetate in baked goods is 3.0 ppm (maximum 8.0 ppm) [1], whereas methyl phenylacetate is typically used at 12.0 ppm (maximum ~12.0 ppm) in the same food category . This represents a 4-fold lower effective dosage for IPP to achieve its intended flavor contribution. While this difference partly reflects the distinct odor character (winey-honey vs. straightforward honey-floral of MePA), it also translates to a potential 75% reduction in the weight of flavor ingredient needed per kilogram of finished product, yielding a direct cost-in-use advantage for manufacturers formulating honey-rose flavor profiles in baked confectionery.

Flavor usage limits Cost-in-use Regulatory compliance

Best-Procurement-Fit Application Scenarios for Isopropyl Phenylacetate (4861-85-2) Based on Quantitative Differentiation Evidence


High-Temperature Baked Goods and Sugar Confectionery Flavoring

Processing temperatures for baked goods (oven temperatures 160–220 °C, internal crumb ~95–100 °C) and hard candy cooking (145–155 °C) exceed the boiling point of methyl phenylacetate (218 °C) and closely approach that of ethyl phenylacetate (229 °C), leading to significant volatile aroma loss with these lower-boiling esters. Isopropyl phenylacetate, with its 238–253 °C boiling point [1], provides a 20–35 °C thermal safety margin over MePA, reducing evaporative flavor loss during manufacturing. Additionally, its FEMA GRAS average use level in baked goods (3.0 ppm) is 4-fold lower than MePA (12.0 ppm), enabling cost-effective flavor delivery at lower ingredient mass [2]. This combination of thermal resilience and dosage efficiency makes IPP a scientifically justified selection for industrial bakeries and confectionery manufacturers seeking process-robust honey-floral flavor notes.

Long-Lasting Fine Fragrance and Personal Care Product Formulation

In fine fragrance and personal care applications, vapor pressure is a primary determinant of fragrance substantivity — the duration a scent remains perceptible on skin or fabric. Isopropyl phenylacetate's vapor pressure of ~0.044 mmHg at 25 °C is approximately one-third that of methyl phenylacetate (0.129 mmHg) and about half that of ethyl phenylacetate (0.091 mmHg) . This translates to a proportionally slower evaporation rate, positioning IPP as a middle-to-base note material suitable for eaux de toilette, body lotions, and fabric conditioners where longevity is a consumer claim. The winey-honey-floral odor character further differentiates IPP from the more common rose-floral of phenethyl acetate or the cocoa-amber of isobutyl phenylacetate, offering perfumers a distinct sensory tool with quantifiable tenacity advantages.

Oil-Based Cosmetic and Lipid Food Flavor Carrier Systems

Formulations requiring high solubility and stability in non-polar media — such as lipophilic cosmetic bases (lipsticks, balms, oil serums) and lipid-based food flavor carriers — benefit from higher LogP values. Isopropyl phenylacetate's ACD/LogP of 2.85 is 0.88 log units above methyl phenylacetate (1.97) and 0.89 log units above benzyl acetate (~1.96) , meaning IPP partitions approximately 7.6× more favorably into the oil phase at equilibrium. This enhanced oil compatibility reduces the need for co-solvents or emulsifiers, simplifies formulation, and improves sensory attributes (reduced greasiness, better skin-feel) in cosmetic applications. Procurement teams sourcing for oil-continuous product lines should prioritize the higher LogP ester to minimize formulation complexity and maximize phase stability.

Multi-Component Flavor Systems Requiring Intermediate Sensory Potency

In complex flavor systems containing 10–50+ individual aroma compounds, the per-component potency critically influences the ease of formulation and risk of sensory imbalance. Ethyl phenylacetate, with an ultra-low detection threshold of 0.073 ppm (73 µg/L), can dominate a flavor profile even at trace levels, requiring highly precise dosing equipment and posing batch consistency risks [3]. Methyl phenylacetate, at a 30 ppm threshold, may require higher loadings, increasing raw material cost. Isopropyl phenylacetate's 20 ppm threshold occupies an intermediate potency window: it is sufficiently impactful to be cost-effective yet sufficiently forgiving to allow standard production dosing tolerances. This intermediate potency, combined with its distinctive winey-honey note, makes IPP the preferred phenylacetate ester for flavorists designing balanced honey-rose profiles in beverages, dairy products, and compound flavor bases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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